11beta-Hydroxyetiocholanolone
Overview
Description
11β-Hydroxy Etiocholanolone is a metabolite of adrenal steroidogenesis and plays a significant role in endocrinology research. It is a product of the metabolism of cortisol and serves as a marker to investigate the enzymatic pathways involved in steroid degradation . This compound is part of the 11-oxyandrogen family, which includes both potent androgens and inactive precursors .
Mechanism of Action
Target of Action
11beta-Hydroxyetiocholanolone, also known as 11-beta-Hydroxy Etiocholanolone, primarily targets the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial for regulating the levels of active glucocorticoids within local tissues .
Mode of Action
The compound interacts with its target, 11β-HSD1, which is the only enzyme in the body capable of converting inactive cortisone into active cortisol . By modulating the activity of 11β-HSD1, this compound can influence the levels of active glucocorticoids within local tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of inactive cortisone to active cortisol, a process regulated by 11β-HSD1 . This pathway plays a crucial role in the regulation of local tissue levels of active glucocorticoids, which are key regulators in the metabolism of carbohydrates, lipids, and proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of glucocorticoid levels within local tissues . By influencing the activity of 11β-HSD1, the compound can affect the levels of active glucocorticoids, which in turn can impact various metabolic processes, including the metabolism of carbohydrates, lipids, and proteins .
Biochemical Analysis
Biochemical Properties
11beta-Hydroxyetiocholanolone interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the regulation of glucocorticoids, which are important regulators in the metabolism of carbohydrates, lipids, and proteins
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been associated with conditions such as virilization, hypertension, and significant final height impairment . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of cortisol from cholesterol by the adrenal cortex . The exact mechanism of action is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it can cause conditions like virilization and hypertension
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in the process of cortisol synthesis . The effects on metabolic flux or metabolite levels are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is involved in the regulation of glucocorticoids, which play a role in the metabolism of carbohydrates, lipids, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11β-Hydroxy Etiocholanolone can be synthesized from cortisol through the action of cytochrome P450 11β-hydroxylase (CYP11B1). This enzyme catalyzes the hydroxylation of cortisol, leading to the formation of 11β-Hydroxy Etiocholanolone .
Industrial Production Methods: The industrial production of 11β-Hydroxy Etiocholanolone involves the extraction and purification of cortisol from adrenal glands, followed by enzymatic conversion using CYP11B1. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 11β-Hydroxy Etiocholanolone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-oxo-etiocholanolone.
Reduction: Formation of 11β-hydroxy-androsterone.
Substitution: Reactions involving the hydroxyl group at the 11β position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 11-oxo-etiocholanolone.
Reduction: 11β-hydroxy-androsterone.
Substitution: Various halogenated derivatives.
Scientific Research Applications
11β-Hydroxy Etiocholanolone is utilized in various scientific research applications, including:
Comparison with Similar Compounds
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- Etiocholanolone glucuronide
Comparison: 11β-Hydroxy Etiocholanolone is unique due to its specific hydroxylation at the 11β position, which distinguishes it from other similar compounds. This hydroxylation confers distinct biological activities, such as its role in immune modulation and its interaction with the GABA A receptor .
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFHVWJOVNKQK-DLAZEALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861589 | |
Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739-26-4 | |
Record name | 11β-Hydroxyetiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 53897 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11.BETA.-HYDROXYETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 11β-Hydroxyetiocholanolone relevant in the context of doping control in athletes?
A1: 11β-Hydroxyetiocholanolone is a key metabolite of adrenosterone, a steroid hormone investigated for its potential performance-enhancing effects. [] Research indicates that adrenosterone administration leads to substantially increased urinary excretion of 11β-Hydroxyetiocholanolone. [] This finding, along with specific concentration thresholds and metabolic ratios, is being explored as a potential screening criterion for adrenosterone misuse in athletes. []
Q2: Beyond doping control, is 11β-Hydroxyetiocholanolone relevant in other clinical contexts?
A2: Yes, 11β-Hydroxyetiocholanolone, alongside other 11-oxygenated androstane conjugates, is found in elevated concentrations in the urine of patients with decreased kidney function. [] This suggests a potential role of these metabolites as biomarkers for monitoring kidney function decline. [] Further research is needed to solidify this link and explore potential applications.
Q3: How does the metabolism of corticosteroids in sows relate to 11β-Hydroxyetiocholanolone?
A3: While 11β-Hydroxyetiocholanolone itself is not directly discussed in the sow study, the research highlights the metabolic pathways of corticosteroids. [] It demonstrates that corticosteroid metabolism in sows, similar to humans, results in various metabolites, including those in the 11-ketoetiocholanolone - 11β-hydroxyetiocholanolone chromatographic region. [] This suggests potential similarities in steroid metabolism across species and highlights the complexity of these metabolic pathways.
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